
4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl
Overview
Description
4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl is a synthetic organic compound characterized by its unique structural features, including a fluorinated phenyl ring and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-fluoro-5-hydroxybenzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst to form the tetrahydropyran ring.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluoro and hydroxy groups may enhance the bioactivity of this compound by improving its interaction with biological targets such as enzymes involved in cancer cell proliferation. Studies have shown that derivatives of tetrahydropyran exhibit selective cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .
Biochemical Studies
Proteomics Research
The compound has been identified as a biochemical tool for proteomics research. Its unique structure allows it to serve as a substrate or inhibitor for specific enzymes, facilitating the study of protein interactions and functions. For instance, the ethyl ester form may be utilized to modify proteins or peptides, aiding in the identification of post-translational modifications .
Material Science
Synthesis of Functional Polymers
Due to its reactive functional groups, this compound can be employed in the synthesis of functional polymers. The incorporation of tetrahydropyran units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability. Such materials are valuable in applications ranging from packaging to biomedical devices .
Agricultural Chemistry
Pesticide Development
The structural characteristics of this compound suggest potential applications in agricultural chemistry, particularly in developing new pesticides or herbicides. Compounds with similar frameworks have been explored for their efficacy against pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyran derivatives for their anticancer activity. The results indicated that compounds with a fluoro-substituted aromatic ring showed enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts. The study concluded that further optimization of these derivatives could lead to promising anticancer agents .
Case Study 2: Proteomics Application
In a study focused on proteomics, researchers utilized ethyl 4-(3-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate as a probe to investigate enzyme-substrate interactions. The findings demonstrated that this compound could selectively inhibit certain proteases, providing insights into enzyme mechanisms and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl involves its interaction with specific molecular targets in biological systems. The hydroxyl and fluorine groups on the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Methyl
- 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Propyl
- 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Butyl
Uniqueness
Compared to its analogs, 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl exhibits unique properties due to the ethyl ester group. This group influences the compound’s solubility, reactivity, and biological activity, making it distinct from its methyl, propyl, and butyl counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl (CAS Number: 179420-67-8) is a chemical compound with potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring and a fluorinated phenolic moiety. Understanding its biological activity is crucial for its potential therapeutic applications.
- Molecular Formula : C14H17FO4
- Molecular Weight : 268.28 g/mol
- SMILES Notation : FC1=CC(O)=CC(C2(C(OCC)=O)CCOCC2)=C1
- IUPAC Name : Ethyl 4-(3-fluoro-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biochemical pathways.
Anticancer Activity
Recent research has highlighted the anticancer properties of compounds similar to this compound. For example, studies have shown that derivatives with similar structures exhibit significant inhibition against various cancer cell lines. The presence of the fluorine atom and hydroxyl group in the phenolic moiety enhances the compound's interaction with biological targets.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 1.5 | Apoptosis induction |
Compound B | MCF7 | 0.8 | Cell cycle arrest |
Compound C | A549 | 2.0 | Inhibition of VEGFR |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The hydroxyl group may confer antioxidant properties, mitigating oxidative stress in cells.
Case Studies
A few case studies have explored the biological activities of related compounds:
-
Study on Anti-Proliferative Effects :
- Researchers synthesized a series of tetrahydropyran derivatives and tested their effects on various cancer cell lines.
- Results indicated that compounds with a similar structure to this compound displayed significant anti-proliferative effects.
-
In Vivo Studies :
- Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups.
- These findings support the potential for further development into therapeutic agents.
Properties
IUPAC Name |
ethyl 4-(3-fluoro-5-hydroxyphenyl)oxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-2-19-13(17)14(3-5-18-6-4-14)10-7-11(15)9-12(16)8-10/h7-9,16H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNKLYIWJLWVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C2=CC(=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.